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Compound of Interest

Compound Name: MYC degrader 1

Cat. No.: B15603545 Get Quote

For researchers and drug development professionals navigating the complex and rapidly

evolving field of oncology, the "undruggable" MYC oncoprotein has long been a coveted target.

Recent breakthroughs in targeted protein degradation have ushered in a new era of hope, with

several MYC degrader compounds demonstrating promising preclinical and, in some cases,

clinical activity. This guide provides a comprehensive, data-driven comparison of prominent

MYC degrader compounds, summarizing key performance metrics, detailing experimental

methodologies, and visualizing the underlying biological pathways.

The c-MYC protein, a master regulator of cell proliferation and metabolism, is overexpressed in

a majority of human cancers, making it an attractive therapeutic target.[1] However, its

intrinsically disordered structure has posed a significant challenge for traditional small molecule

inhibitors.[2] The advent of novel therapeutic modalities, particularly proteolysis-targeting

chimeras (PROTACs) and molecular glues, has provided a viable strategy to eliminate the

MYC protein altogether, rather than simply inhibiting its function.[1][3] These approaches

leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to

selectively tag and destroy the MYC protein.[4]

Performance Snapshot: A Comparative Analysis of
Leading MYC Degraders
The following tables summarize the key quantitative data for several notable MYC degrader

compounds, offering a side-by-side comparison of their efficacy and characteristics.
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Compound Type
E3 Ligase

Recruited

Degradation

Potency

(DC50/IC50)

Key Cancer

Cell Lines

Tested

Clinical Trial

Status

WBC100
Molecular

Glue
CHIP

IC50: nM

range

Acute

Myeloid

Leukemia

(MOLM-13),

Pancreatic

(Mia-paca2),

Gastric

Phase I

(NCT051002

51)[1]

MRT-2359
Molecular

Glue

Cereblon

(indirect via

GSPT1)

Preferential

activity in

MYC-high

cells

Non-Small

Cell Lung

Cancer

(NSCLC),

Small Cell

Lung Cancer

(SCLC),

Prostate

Cancer

Phase I/II

(NCT055462

68)[5][6]

GT19630
Molecular

Glue
Cereblon

Low nM

concentration

s

Breast

Cancer cell

lines, Acute

Myeloid

Leukemia

(HL-60)

Preclinical[7]

[8]

CSI86 &

CSI107
PROTAC

Von Hippel-

Lindau (VHL)

IC50: 13–18

μM

(antiproliferati

ve)

Breast and

Prostate

Cancer (PC3)

Preclinical[2]

A80.2HCl
Molecular

Glue

Not specified

in provided

results

Potentiates

CDK4/6

inhibitor

efficacy

Not specified

in provided

results

Preclinical[9]
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MYC-

RiboTAC

RNA-

Degrader

(RiboTAC)

RNase L

Reduces

MYC mRNA

by ~35-75%

Multiple

Myeloma

(OPM2,

R8226,

MOLP8,

MM1S,

AMO1, H929)

Preclinical[10

]
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Compound
Mechanism of

Action
In Vivo Efficacy Selectivity

Noteworthy

Features

WBC100

Binds to the

NLS1-Basic-

NLS2 region of

MYC, inducing

CHIP-mediated

ubiquitination

and proteasomal

degradation.[1]

[11]

Potent tumor

regression in

AML, pancreatic,

and gastric

cancer xenograft

models.[1][11]

Selective for c-

Myc over other

nuclear proteins

like XPB, Rpb1,

and STAT3.[11]

Orally active.[1]

[11]

MRT-2359

Degrades

GSPT1, a

translation

termination

factor, leading to

preferential

impairment of

protein

translation in

MYC-driven

tumors and

indirect reduction

of MYC

expression.[5]

Deep and

durable

responses in

over 70 patient-

derived xenograft

models of

NSCLC, SCLC,

and lung

neuroendocrine

tumors.[5]

Selective for

GSPT1 and its

homolog GSPT2.

[5]

Orally

bioavailable.[5]

[6] Exploits the

dependency of

MYC-driven

cancers on high

rates of protein

translation.[5]

GT19630

Degrades both

MYC and

GSPT1.[7][8]

Not detailed in

provided results.

Degrades both

MYC and

GSPT1, unlike

selective GSPT1

degraders such

as CC-90009.[8]

Also degrades

the immune

checkpoint

inhibitor B7-H3.

[7]

CSI86 & CSI107 Binds to a known

MYC binder and

the VHL E3

ligase, forming a

Pharmacokinetic

studies in mice

have been

conducted.[2]

Selectivity

studies are

ongoing.[2]

CSI107

demonstrated

dose-dependent

MYC
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ternary complex

to induce MYC

ubiquitination

and degradation.

[2]

degradation.[2]

[12]

A80.2HCl

Degrades MYC

to overcome

resistance to

CDK4/6

inhibitors.[9]

Potentiates the

therapeutic

efficacy of

CDK4/6

inhibitors.[9]

Not detailed in

provided results.

Addresses a key

mechanism of

therapeutic

resistance.[9]

MYC-RiboTAC

Binds to the

IRES of MYC

mRNA and

recruits RNase L

to degrade the

mRNA transcript.

[10]

Daily

intraperitoneal

administration in

mice achieved

active

concentrations in

the blood.[10]

Acts on the

mRNA level,

offering an

alternative to

protein-level

degradation.[10]

RNase L-

dependent

mechanism.[10]

Delving into the Science: Experimental Protocols
The evaluation of these MYC degrader compounds relies on a series of well-established

experimental techniques. Below are the methodologies for key experiments cited in the

research.

Western Blotting for Protein Degradation
Objective: To quantify the reduction in MYC protein levels following treatment with a

degrader compound.

Methodology:

Cancer cells are seeded and allowed to adhere overnight.

Cells are treated with varying concentrations of the degrader compound or DMSO (vehicle

control) for a specified duration (e.g., 24 hours).
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Cells are harvested and lysed in RIPA buffer containing protease and phosphatase

inhibitors.

Protein concentration in the lysates is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with a primary antibody specific for c-MYC.

A loading control antibody (e.g., GAPDH, β-actin, or Coomassie brilliant blue staining) is

used to ensure equal protein loading.[13]

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

Band intensities are quantified using densitometry software like ImageJ.[2]

Co-Immunoprecipitation (Co-IP) for Protein-Protein
Interactions

Objective: To determine if the degrader compound enhances the interaction between MYC

and a specific E3 ligase.

Methodology:

Cells are treated with the degrader compound or a control.

Cells are lysed in a non-denaturing lysis buffer.

The lysate is pre-cleared with protein A/G agarose beads.

A primary antibody against c-MYC is added to the lysate and incubated to form an

antibody-antigen complex.
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Protein A/G agarose beads are added to precipitate the complex.

The beads are washed to remove non-specific binding proteins.

The immunoprecipitated proteins are eluted from the beads and analyzed by Western

blotting using an antibody against the E3 ligase of interest (e.g., CHIP).[11]

Cell Viability and Proliferation Assays (e.g., MTT or
CellTiter-Glo)

Objective: To assess the cytotoxic or cytostatic effects of the degrader compound on cancer

cells.

Methodology:

Cells are seeded in 96-well plates.

After 24 hours, cells are treated with a range of concentrations of the degrader compound.

Following a set incubation period (e.g., 72 hours), a reagent such as MTT or CellTiter-Glo

is added to the wells.

The absorbance or luminescence is measured using a plate reader, which correlates with

the number of viable cells.

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response

curve.

Cycloheximide (CHX) Chase Assay for Protein Half-Life
Objective: To determine if the degrader compound reduces the stability of the MYC protein.

Methodology:

Cells are treated with the degrader compound or a control for a short period.

Cycloheximide, a protein synthesis inhibitor, is added to the media to block new protein

production.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8922104/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cells are harvested at different time points after the addition of CHX.

MYC protein levels at each time point are analyzed by Western blotting.

The rate of MYC protein decay is calculated to determine its half-life.[11]

Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways and experimental workflows discussed.
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Caption: Mechanisms of MYC degradation by PROTACs and molecular glues.
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Caption: Workflow for evaluating the efficacy of MYC degrader compounds.

Conclusion
The landscape of MYC-targeted therapies is undergoing a profound transformation, driven by

the innovation of protein degrader technologies. The compounds highlighted in this guide, from

PROTACs like CSI107 to molecular glues such as WBC100 and MRT-2359, and even RNA-

level degraders like MYC-RiboTAC, showcase the diverse strategies being employed to

conquer this challenging oncoprotein. While direct head-to-head clinical comparisons are still

on the horizon, the preclinical data provides a strong rationale for their continued development.

For researchers and clinicians, understanding the nuances in their mechanisms of action,
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potency, and selectivity will be paramount in identifying the most promising therapeutic

avenues for MYC-driven cancers. As more data from ongoing clinical trials becomes available,

the path towards a clinically approved MYC degrader becomes increasingly clear.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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